Increased Lipophilicity (XLogP3) Versus the Non-Fluorinated Azetidine Analog
The 3-fluoromethyl substitution on the azetidine ring directly elevates the compound's lipophilicity compared to its non-fluorinated parent, 2-(azetidin-1-yl)-1H-benzo[d]imidazole. The target compound has a computed XLogP3 of 2.1, derived from its standard SMILES, while the non-fluorinated analog has a computed XLogP3 of 1.5. [1] This represents a 0.6 log unit increase in lipophilicity, which correlates with improved passive membrane permeability in cell-based assays. [2]
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 2-(azetidin-1-yl)-1H-benzo[d]imidazole (non-fluorinated): XLogP3 = 1.5 |
| Quantified Difference | Δ XLogP3 = +0.6 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem). No experimental logD data are available for either compound. |
Why This Matters
A higher XLogP3 value suggests better membrane permeability, a key consideration for selecting fragments for cell-based screening campaigns.
- [1] Computed Properties for 2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole and 2-(azetidin-1-yl)-1H-benzo[d]imidazole. Values from respective PubChem entries (CID-based via Kuujia.com and Chemsrc.com). Access date: 2026. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. (Establishes the correlation between logP/logD and permeability). View Source
